molecular formula C9H7NO2 B1672836 Jineol CAS No. 178762-28-2

Jineol

Cat. No. B1672836
CAS RN: 178762-28-2
M. Wt: 161.16 g/mol
InChI Key: IGDFDIZIHMFYGR-UHFFFAOYSA-N
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Description

Jineol is a cytotoxic alkaloid . It is also known as 3,8-dihydroxyquinoline . It is derived from the centipede Scolopendra subspinipes .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, there are general resources available discussing the use of electroanalytical tools for studying reaction mechanisms , and the prediction of reaction paths through molecular graph and reaction network analysis .

Scientific Research Applications

Cytotoxic Properties

Jineol, a quinoline alkaloid isolated from the centipede Scolopendra subspinipes, has been identified for its cytotoxic activity. In vitro studies have shown that this compound exhibits moderate cytotoxic effects against various human tumor cell lines, including A-549, SKOV-3, SK-Mel-2, XF-498, and HCT-15 cells. This highlights its potential in cancer research for developing new therapeutic strategies (Moon et al., 1996).

Anti-Melanogenic Effects

Research has also delved into the anti-melanogenic effects of this compound. Specifically, it inhibits melanin production in melan-a cells by acting as an uncompetitive inhibitor of mushroom tyrosinase. The compound also reduces the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, crucial in melanin production, through the stimulation of MAP-kinase phosphorylation and the proteolytic degradation pathway (Alam et al., 2017).

Antibacterial Action Against Foodborne Pathogens

Another significant application of this compound is its antibacterial potential against selected foodborne pathogens such as Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621. Studies have shown its effectiveness in inhibiting bacterial growth, which suggests its potential as an antimicrobial agent to control foodborne pathogens (Bajpai et al., 2017).

Synthesis and Derivative Studies

Further research has been focused on the synthesis of this compound and its derivatives. These studies aim to explore their antibacterial, antifungal, and cytotoxic activities, offering a broader understanding of the compound's potential in various biomedical applications (Cho et al., 2008).

Mechanism of Action

Target of Action

Jineol, also known as quinoline-3,8-diol, is a cytotoxic alkaloid isolated from the centipede Scolopendra subspinipes . It has been found to exhibit significant antibacterial potential against selected foodborne pathogens, specifically Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621 . In addition, it has shown modest cytotoxic activity in vitro against the growth of human tumor cell lines .

Mode of Action

This compound interacts with its targets by functioning as an uncompetitive inhibitor . It exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities, increasing release of potassium (K+) ions, and 260 nm materials against both the tested pathogens, E. coli O157:H7 and S. aureus KCTC-1621 . Moreover, changes in the cell wall morphology of these cells treated with this compound further confirm its inhibitory potential .

Biochemical Pathways

This compound affects the melanogenesis pathway in melan-a cells . It significantly inhibits mushroom tyrosinase activity and markedly inhibits melanin production and intracellular tyrosinase activity in these cells . Furthermore, it abolishes the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, thereby blocking melanin production .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and melanin production. It exhibits significant antibacterial effects, as evidenced by the reduction in bacterial cell viabilities . In addition, it markedly inhibits melanin production in melan-a cells .

properties

IUPAC Name

quinoline-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDFDIZIHMFYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170540
Record name Jineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178762-28-2
Record name 3,8-Quinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178762-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178762282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-3,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JINEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4DD1DY9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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